molecular formula C24H24N2O3 B4066754 1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide

1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide

Cat. No.: B4066754
M. Wt: 388.5 g/mol
InChI Key: KMPQXFMDYWIYDU-UHFFFAOYSA-N
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Description

1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.17869263 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

Synthesis and molecular docking studies of new benzamides, including compounds structurally related to "1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide," have shown potential as therapeutic agents for Alzheimer's disease. These compounds have been evaluated for their enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease treatment, demonstrating significant inhibitory properties. This suggests potential applications in developing treatments for neurodegenerative diseases (Hussain et al., 2016).

Antimicrobial and Antiprotozoal Agents

Compounds structurally similar to "this compound" have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. These studies have demonstrated that such compounds possess significant activity against various microbial strains and protozoa, suggesting their potential use in the development of new antimicrobial and antiprotozoal therapies (Ismail et al., 2004).

Neuroinflammation Imaging

In neurology research, compounds with a structure similar to "this compound" have been used in PET imaging to target microglia-specific markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is significant for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo, providing a noninvasive tool for studying various neuropsychiatric disorders and monitoring the effects of immunotherapy (Horti et al., 2019).

Catalytic Affinities in Green Chemistry

Research on compounds containing 1-(2-furoyl)piperazine, a structural motif related to "this compound," has explored their use as catalysts in Mannich reactions. These reactions are a part of green chemistry, emphasizing the importance of developing environmentally friendly synthesis methods. The findings suggest potential applications of these compounds in facilitating organic synthesis processes while minimizing environmental impact (Sayin & Yılmaz, 2014).

Properties

IUPAC Name

1-(furan-3-carbonyl)-N-[4-(3-methylphenyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-3-2-4-20(15-17)18-5-7-22(8-6-18)25-23(27)19-9-12-26(13-10-19)24(28)21-11-14-29-16-21/h2-8,11,14-16,19H,9-10,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPQXFMDYWIYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.